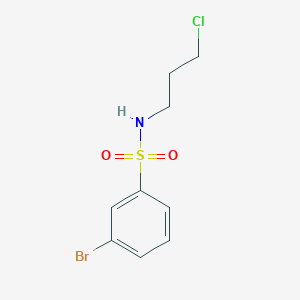

3-Bromo-N-(3-chloropropyl)benzenesulfonamide

Vue d'ensemble

Description

3-Bromo-N-(3-chloropropyl)benzenesulfonamide is a chemical compound with the molecular formula C9H11BrClNO2S and a molecular weight of 312.61 g/mol . This compound belongs to the class of sulfonamides, which are known for their antibacterial properties . It is used primarily in research and development settings and is not intended for medicinal or household use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with 3-chloropropylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-N-(3-chloropropyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The sulfonamide group can participate in redox reactions.

Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide or potassium cyanide, typically under mild conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic substitution: Products include azido or cyano derivatives.

Oxidation: Products include sulfonic acids.

Reduction: Products include amines.

Applications De Recherche Scientifique

3-Bromo-N-(3-chloropropyl)benzenesulfonamide is a chemical compound with the molecular formula C9H11BrClNO2S and a molecular weight of approximately 312.61 g/mol . It features a benzenesulfonamide structure with bromine and chloropropyl substituents. The presence of the sulfonamide functional group enhances its solubility in polar solvents and its ability to interact with biological systems, making it of interest in pharmaceutical research and development.

Potential Applications

This compound has potential applications in various fields. Research indicates that compounds containing sulfonamide groups exhibit diverse biological activities, including antibacterial, antifungal, and antitumor properties. Specifically, this compound may have potential applications in medicinal chemistry due to its structural characteristics that could influence biological interactions. Studies have shown that sulfonamides can inhibit certain enzymes involved in bacterial metabolism, thereby exhibiting antimicrobial effects.

- Pharmaceuticals Due to its biological activity. The compound's structure includes a benzene ring, a sulfonamide group (-SO2NH-), and substituents that enhance its chemical properties and potential applications.

- Interaction Studies Studies focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Research has indicated that sulfonamides can influence enzyme activity by binding to active sites or altering protein conformation. These interactions are critical for elucidating the mechanism of action for potential therapeutic applications.

- Molecular Docking Studies Studies on 3-bromo-N-(3-chlorophenyl)benzenesulfonamide could focus on its interactions with biological macromolecules such as proteins or nucleic acids. Molecular docking studies may reveal how this compound binds to specific targets, providing insights into its mechanism of action and potential therapeutic uses. Interaction studies are crucial for understanding its efficacy and safety profile in biological systems.

Mécanisme D'action

The mechanism of action of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biochemical pathways in bacteria, contributing to its antibacterial properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a fluorine atom instead of a chlorine atom.

N-(3-Chloropropyl)-4-bromobenzenesulfonamide: Similar structure but with the bromine atom in a different position.

Uniqueness

3-Bromo-N-(3-chloropropyl)benzenesulfonamide is unique due to its specific combination of bromine and chlorine atoms, which can influence its reactivity and biological activity. This makes it a valuable compound for research in various fields, including organic synthesis and medicinal chemistry .

Activité Biologique

3-Bromo-N-(3-chloropropyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this sulfonamide derivative, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C9H11BrClNO2S

- Molecular Weight : 312.61 g/mol

- IUPAC Name : this compound

Sulfonamides, including this compound, often function through inhibition of carbonic anhydrase (CA) enzymes, which play a crucial role in various physiological processes. Recent studies have indicated that modifications in the sulfonamide structure can enhance selectivity and potency against specific CA isoforms, particularly CA IX and CA II, which are implicated in cancer progression and bacterial growth inhibition .

Biological Activity Overview

The biological activities associated with this compound can be categorized as follows:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Research has demonstrated that derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, modifications to the sulfonamide structure can lead to enhanced efficacy against strains like E. coli and S. aureus with minimal inhibitory concentrations (MICs) reported in the range of 6.63 mg/mL .

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation. In vivo studies indicated significant inhibition of carrageenan-induced paw edema in rats, suggesting its utility in inflammatory conditions .

- Anticancer Activity : Some studies have highlighted the ability of benzenesulfonamide derivatives to induce apoptosis in cancer cell lines. For instance, compounds similar to this compound demonstrated cytotoxic effects against MDA-MB-231 breast cancer cells, with notable increases in apoptosis markers .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated various benzenesulfonamides for their antimicrobial properties. The results indicated that certain structural modifications led to compounds with MIC values significantly lower than those of traditional antibiotics .

- Anti-inflammatory Studies : Another investigation focused on the anti-inflammatory properties of sulfonamides, where compounds were assessed for their ability to inhibit edema formation. The results showed that derivatives with specific substituents could reduce inflammation by over 90% at optimal doses .

- Carbonic Anhydrase Inhibition : A detailed mechanistic study revealed that certain derivatives exhibited IC50 values as low as 10.93 nM against CA IX, demonstrating their potential as selective inhibitors for therapeutic applications in cancer treatment .

Data Tables

| Activity Type | Compound | MIC (mg/mL) | IC50 (nM) | Effectiveness (%) |

|---|---|---|---|---|

| Antimicrobial | 4d (similar structure) | 6.72 | - | - |

| Anti-inflammatory | 4a | - | - | 94.69 |

| Carbonic Anhydrase | 4e | - | 10.93 | - |

Propriétés

IUPAC Name |

3-bromo-N-(3-chloropropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClNO2S/c10-8-3-1-4-9(7-8)15(13,14)12-6-2-5-11/h1,3-4,7,12H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZZPTJKKBQFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)NCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650320 | |

| Record name | 3-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-46-4 | |

| Record name | 3-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.